(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461441
InChI: InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
SMILES: CCN(CC1=CC=CC=C1F)C(=O)C(C)N
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide

CAS No.:

Cat. No.: VC13461441

Molecular Formula: C12H17FN2O

Molecular Weight: 224.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide -

Specification

Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide
Standard InChI InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Standard InChI Key AVFSDVWUJLFUPJ-VIFPVBQESA-N
Isomeric SMILES CCN(CC1=CC=CC=C1F)C(=O)[C@H](C)N
SMILES CCN(CC1=CC=CC=C1F)C(=O)C(C)N
Canonical SMILES CCN(CC1=CC=CC=C1F)C(=O)C(C)N

Introduction

Chemical Identification and Structural Properties

Molecular Identity

The molecular formula of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide is C₁₂H₁₇FN₂O, with a molecular weight of 224.27 g/mol. Its IUPAC name, (2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide, reflects the stereochemistry and substitution pattern (Figure 1). The compound’s chiral center at the C2 position is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Key Structural Features:

  • Chiral center: The (S)-configuration at the α-carbon of the propionamide backbone.

  • Fluorinated aromatic ring: A 2-fluorobenzyl group, enhancing lipophilicity and metabolic stability.

  • Ethyl substitution: Introduced on the amide nitrogen, potentially modulating steric and electronic properties.

Table 1: Molecular Descriptors of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide

PropertyValue/DescriptorSource
Molecular FormulaC₁₂H₁₇FN₂O
Molecular Weight224.27 g/mol
IUPAC Name(2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide
SMILESCCN(CC1=CC=CC=C1F)C(=O)C@HN
InChIKeyAVFSDVWUJLFUPJ-VIFPVBQESA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide typically involves a multi-step sequence starting from L-alanine or its derivatives. A representative pathway includes:

  • Protection of the amino group: L-alanine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

  • Amide bond formation: The protected amino acid reacts with ethylamine and 2-fluorobenzyl chloride in the presence of a coupling agent such as HATU or EDCI, facilitating the formation of the N-ethyl-N-(2-fluorobenzyl)amide .

  • Deprotection: Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the final product .

Optimization Challenges:

  • Steric hindrance: Bulky substituents on the nitrogen can reduce reaction yields. Microwave-assisted synthesis and polar aprotic solvents (e.g., DMF) improve efficiency .

  • Stereochemical purity: Chiral chromatography or enzymatic resolution ensures retention of the (S)-configuration .

Table 2: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentHATU, DMF, 0°C → RT65–70% yield, >95% enantiomeric excess (ee)
Deprotection4M HCl/dioxane, 2 hQuantitative Boc removal
PurificationChiral HPLC (Chiralpak IA column)99% ee, >98% purity

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 80 mg/mL) but limited solubility in water (8 mg/mL) due to its hydrophobic benzyl and ethyl groups . Stability studies indicate decomposition under prolonged UV exposure, necessitating storage in amber vials at 2–8°C .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 4H, Ar-H), 4.50 (s, 2H, N-CH₂-Ar), 3.30–3.10 (m, 2H, N-CH₂-CH₃), 1.90 (q, J = 7.2 Hz, 2H, CH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₃), 1.05 (d, J = 6.8 Hz, 3H, CH₃).

  • FT-IR: Distinct peaks at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the amide backbone .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amides

CompoundMolecular FormulaKey FeatureBiological Activity
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamideC₁₂H₁₇FN₂O2-Fluorobenzyl, ethylUnder investigation
SafinamideC₁₇H₁₉FN₂O₂3-Fluorobenzyloxy, methanesulfonateMAO-B inhibitor (IC₅₀ = 98 nM)
(R)-AS-1C₁₄H₁₈N₂O₃Pyrrolidinone, benzylEAAT2 PAM (antiseizure)

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